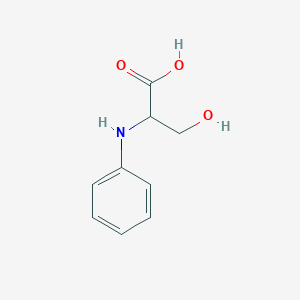
n5-(2-Hydroxyethyl)-l-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, N-(2-hydroxyethyl)- is a derivative of the amino acid L-glutamine It is a non-essential amino acid that plays a crucial role in various metabolic processes This compound is known for its involvement in protein synthesis, cellular energy production, and nitrogen transport
準備方法
Synthetic Routes and Reaction Conditions: L-Glutamine, N-(2-hydroxyethyl)- can be synthesized through the aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol. This reaction typically requires the presence of a crosslinking agent such as octamethylenediamine . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of L-Glutamine, N-(2-hydroxyethyl)- involves large-scale synthesis using similar aminolysis reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: L-Glutamine, N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
L-Glutamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: This compound is studied for its role in cellular metabolism and protein synthesis.
作用機序
The mechanism of action of L-Glutamine, N-(2-hydroxyethyl)- involves its role in cellular metabolism. It enhances phagocytosis by neutrophils and monocytes, leading to increased synthesis of glutathione in the intestine . This helps maintain the integrity of the intestinal mucosa by reducing oxidative stress. Additionally, it improves the nicotinamide adenine dinucleotide (NAD) redox potential, which is crucial for cellular energy production .
類似化合物との比較
L-Glutamine: A non-essential amino acid involved in protein synthesis and nitrogen transport.
N-(2-Hydroxyethyl)glutamine: Another derivative with similar properties but different applications.
Comparison: L-Glutamine, N-(2-hydroxyethyl)- is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of hydrogels and biodegradable materials, compared to its counterparts .
特性
CAS番号 |
2650-74-0 |
|---|---|
分子式 |
C7H14N2O4 |
分子量 |
190.20 g/mol |
IUPAC名 |
(2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |
InChIキー |
DGBJQQBLTDLFMF-YFKPBYRVSA-N |
異性体SMILES |
C(CC(=O)NCCO)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NCCO)C(C(=O)O)N |
melting_point |
188.5 - 191 °C |
物理的記述 |
Solid |
関連するCAS |
27878-59-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
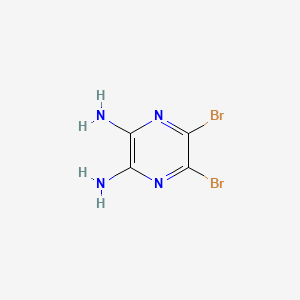
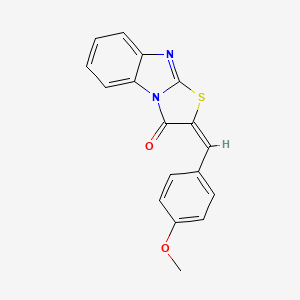
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
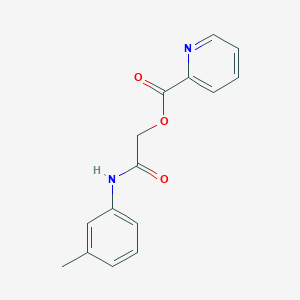
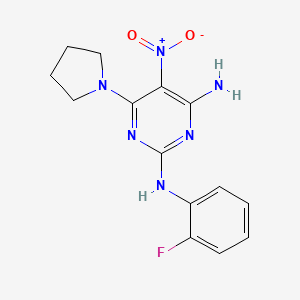

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
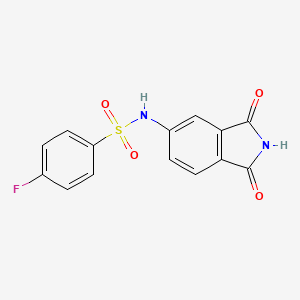
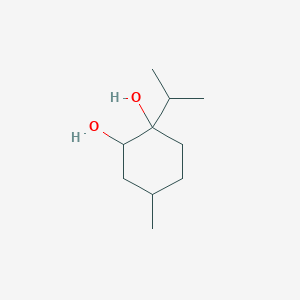
methyl}phenol](/img/structure/B14160020.png)
